molecular formula C19H17BrN2O B1373798 6-Bromo-4-(2-phenylmorpholin-4-yl)quinoline CAS No. 1252528-26-9

6-Bromo-4-(2-phenylmorpholin-4-yl)quinoline

Cat. No. B1373798
M. Wt: 369.3 g/mol
InChI Key: MGOJVVIDDBKTJH-UHFFFAOYSA-N
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Description

6-Bromo-4-(2-phenylmorpholin-4-yl)quinoline (6-BPMQ) is a novel quinoline derivative that has been studied for its potential applications in a variety of scientific fields. This compound has been found to possess a range of biological activities, including anti-inflammatory, anti-bacterial, anti-fungal, and anti-cancer properties. 6-BPMQ has been used in a number of scientific research applications, including drug development, drug delivery, and gene therapy. In addition, 6-BPMQ has been used in laboratory experiments to study the mechanism of action of various drugs, as well as to study the biochemical and physiological effects of these drugs.

Scientific Research Applications

Antimicrobial and Antimalarial Applications

The quinoline compound and its derivatives have been studied for their antimicrobial and antimalarial properties. Research by Parthasaradhi et al. (2015) involved the synthesis of various quinoline-based derivatives that exhibited significant activity against a range of microorganisms and also demonstrated antimalarial activity against P. falciparum Parthasaradhi et al., 2015.

Intermediates in Synthesis

The compound has been identified as a crucial intermediate in the synthesis of PI3K/mTOR inhibitors, indicating its potential role in the development of treatments targeting specific pathways involved in diseases. Lei et al. (2015) discussed the optimized synthesis methods for this compound, highlighting its importance in the synthesis of NVP-BEZ235 derivatives, a notable quinoline inhibitor Lei et al., 2015.

Photophysics and Biomolecular Binding

In a study on the synthesis of quinolines via Buchwald–Hartwig amination, Bonacorso et al. (2018) explored the photophysical characteristics and biomolecular binding properties of these compounds. The research underlined the strong interactions of morpholinyl- and pyrrolydinyl-substituted quinolines with ct-DNA, hinting at their potential applications in biochemistry and pharmacology Bonacorso et al., 2018.

Anticancer Activities

Quinoline derivatives have been scrutinized for their anticancer properties. Köprülü et al. (2018) evaluated various quinoline derivatives for their biological activity against cancer cell lines, with specific compounds exhibiting substantial antiproliferative activity. This research positions quinoline derivatives as potential candidates in the search for new anticancer drugs Köprülü et al., 2018.

Liquid Crystal Properties

Rodrigues et al. (2019) reported the synthesis of a new series of quinoline derivatives and evaluated their properties as liquid crystals. The study found that the nematic behavior and phase transitions were primarily influenced by molecular length and structural conformation, offering insights into the material science applications of these compounds Rodrigues et al., 2019.

properties

IUPAC Name

4-(6-bromoquinolin-4-yl)-2-phenylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN2O/c20-15-6-7-17-16(12-15)18(8-9-21-17)22-10-11-23-19(13-22)14-4-2-1-3-5-14/h1-9,12,19H,10-11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGOJVVIDDBKTJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C2=C3C=C(C=CC3=NC=C2)Br)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-4-(2-phenylmorpholin-4-yl)quinoline

CAS RN

1252528-26-9
Record name 6-bromo-4-(2-phenylmorpholin-4-yl)quinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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